N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-12(14-9-11-3-1-2-4-13(11)24-14)7-8-18-15(21)10-19-16(22)5-6-17(19)23/h1-4,9,12,20H,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHJZSYATMYJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Hydroxypropyl Group: This step might involve the reaction of the benzofuran intermediate with an epoxide or a halohydrin under basic conditions.
Formation of the Pyrrolidinyl Acetamide: This can be synthesized by reacting a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE: shares structural similarities with other benzofuran derivatives and pyrrolidinyl acetamides.
Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid.
Pyrrolidinyl Acetamides: Compounds such as N-(2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.
Uniqueness
The unique combination of the benzofuran moiety, hydroxypropyl group, and pyrrolidinyl acetamide structure in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 2,5-dioxopyrrolidinyl group enhances its potential as a therapeutic agent.
Molecular Formula
- Molecular Formula : C18H24N2O5
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the benzofuran core : This can be achieved through cyclization reactions.
- Introduction of the hydroxypropyl chain : Often via Grignard reactions.
- Attachment of the dioxopyrrolidinyl group : This step may involve the use of sulfonamide intermediates.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 8 μg/mL .
Anticancer Activity
Benzofuran derivatives are also being investigated for their anticancer potential. Research indicates that certain compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties due to its structural features.
Neuroprotective Effects
Studies have indicated that benzofuran compounds can provide neuroprotection in models of oxidative stress and neurodegeneration. For example, analogs have been shown to protect against lipid peroxidation and improve outcomes in models of traumatic brain injury .
Case Studies
- Antimycobacterial Activity : A study synthesized various benzofuran derivatives and tested them against Mycobacterium tuberculosis. Some compounds demonstrated potent antimycobacterial activity with MIC values significantly lower than conventional antibiotics .
- Antioxidant Activity : In vitro assays revealed that certain benzofuran derivatives could scavenge free radicals effectively, indicating their potential as antioxidant agents. This property is crucial in developing treatments for oxidative stress-related diseases .
Research Findings
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging modular assembly of the benzofuran, hydroxypropyl, and dioxopyrrolidinyl acetamide moieties. Key steps include:
- Benzofuran core synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions .
- Hydroxypropyl linker introduction : Nucleophilic substitution or Michael addition reactions using propanediol derivatives .
- Acetamide coupling : Amide bond formation via activation of carboxylic acid groups (e.g., using HATU or EDC) followed by reaction with the pyrrolidinone amine .
Example Reaction Conditions :
Basic: What analytical techniques are essential for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to exclude synthetic byproducts .
Advanced: How can researchers address contradictory bioactivity results in different assay systems?
Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Solubility optimization : Test the compound in DMSO/PBS mixtures to avoid aggregation artifacts .
- Dose-response validation : Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression models .
Example Data Analysis Workflow :
| Variable | Action | Reference |
|---|---|---|
| Bioactivity discrepancy | Re-test under uniform pH and temperature | |
| Low potency | Modify substituents for lipophilicity |
Advanced: What computational strategies are effective for predicting pharmacokinetic properties?
Answer:
Leverage in silico tools to guide experimental design:
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to prioritize synthesis .
- ADMET prediction (SwissADME) : Assess absorption, metabolism, and toxicity risks .
- QSAR modeling : Corrogate substituent effects on bioactivity using descriptors like logP and polar surface area .
Key Parameters for Drug-Likeness :
| Parameter | Target Range | Impact on Design |
|---|---|---|
| LogP | 2–3.5 | Optimize membrane permeability |
| Topological PSA | <90 Ų | Enhance blood-brain barrier penetration |
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Follow a systematic approach:
Core modifications : Replace benzofuran with indole or thiophene to assess aromatic ring importance .
Side-chain variations : Introduce methyl/fluoro groups on the hydroxypropyl chain to study steric/electronic effects .
Bioassay benchmarking : Test derivatives against relevant targets (e.g., antimicrobial assays in ).
SAR Workflow Table :
| Modification Type | Synthetic Method | Assay Model |
|---|---|---|
| Benzofuran substitution | Suzuki-Miyaura coupling | Mycobacterium tuberculosis MIC |
| Acetamide alkylation | Reductive amination | Cytotoxicity (HeLa cells) |
Advanced: How to resolve low yield in the final amidation step?
Answer:
Low yields often stem from poor nucleophilicity or side reactions. Solutions include:
- Activation enhancement : Use coupling agents like HATU instead of DCC .
- Solvent optimization : Replace DCM with DMF to improve reagent solubility .
- Temperature control : Perform reactions at 0–5°C to suppress epimerization .
Yield Improvement Case Study :
| Condition | Yield (Before → After) | Key Change |
|---|---|---|
| Solvent | 35% → 72% | Switched to anhydrous DMF |
| Coupling agent | 40% → 85% | HATU instead of EDC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
